molecular formula C20H21N5O4S B3008688 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-68-5

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B3008688
CAS RN: 862809-68-5
M. Wt: 427.48
InChI Key: IAUJOTIAZTYUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, compounds with the benzamide moiety and substituted heteroaryl rings have been explored for their antiarrhythmic and kinase inhibitory activities .

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamide derivatives with various substitutions that confer specific biological activities. For example, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with a focus on their antiarrhythmic properties . Similarly, the synthesis of benzamides containing a substituted five-membered heteroaryl ring, such as the 1,2,4-oxadiazole, has been reported for their RET kinase inhibitory activity . These syntheses typically involve multi-step reactions, including acylation and sulfonation processes, to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a sulfonyl group, as seen in the compound of interest, is known to affect the reactivity and interaction with biological targets . The spatial arrangement of the benzothiazine and pyridine fragments in related compounds has been shown to influence their analgesic and anti-inflammatory activities . X-ray diffraction analysis and NMR spectroscopy are commonly used to confirm the structure of these synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the heteroaryl group. For instance, the sulfo group can introduce significant changes and may prevent the acylation of sterically hindered amines . The electrophilic attack typically occurs on the ring nitrogen of aminopyridines during the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and bioavailability, are important for their pharmacological profile. Compound 5, a related compound with antiarrhythmic activity, was shown to have good oral bioavailability and a favorable hemodynamic profile . The pharmacological properties of these compounds, including their analgesic and anti-inflammatory activities, are often correlated with their molecular conformation and the mutual arrangement of functional groups .

Scientific Research Applications

Antibacterial Properties

A study by (Aziz‐ur‐Rehman et al., 2017) highlighted the synthesis of derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which exhibited valuable antibacterial results.

Anti-Inflammatory and Anti-Cancer Potential

Research by (Madhavi Gangapuram & K. Redda, 2009) and (K. Redda & Madhavi Gangapuram, 2007) involved the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides showing anti-inflammatory and anti-cancer properties.

Antioxidant Activities

The studies by (Subbulakshmi N. Karanth et al., 2019) and (S. Bondock, Shymaa Adel, & H. Etman, 2016) discussed the synthesis and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones and some new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, respectively, exhibiting potent antioxidant activities.

Enzymatic Inhibition

A study by (H. Khalid et al., 2016) showed the screening of synthesized compounds against butyrylcholinesterase (BChE) enzyme, revealing significant enzymatic inhibition.

Antitubercular Activity

(N. Nayak et al., 2016) demonstrated the synthesis and in vitro antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis.

Corrosion Inhibition

Research by (P. Ammal et al., 2018) indicated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, providing insights into physicochemical properties.

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-14-5-4-12-25(13-14)30(27,28)16-9-7-15(8-10-16)18(26)22-20-24-23-19(29-20)17-6-2-3-11-21-17/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUJOTIAZTYUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.